

2-Chloro-4-(3-fluoro-4-methylphenyl)benzoic acid structure elucidation

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Compound of Interest

Compound Name:	2-Chloro-4-(3-fluoro-4-methylphenyl)benzoic acid
CAS No.:	1261893-13-3
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An In-depth Technical Guide to the Structure Elucidation of **2-Chloro-4-(3-fluoro-4-methylphenyl)benzoic acid**

Authored by a Senior Application Scientist

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensuring the safety, efficacy, and novelty of a compound. This guide provides an in-depth, multi-technique approach to the structural elucidation of **2-Chloro-4-(3-fluoro-4-methylphenyl)benzoic acid**, a substituted bi-aryl benzoic acid derivative. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , and 2D correlation experiments), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we present a self-validating workflow that moves from initial hypothesis to final confirmation. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the causal reasoning behind the experimental choices and data interpretation, embodying the principles of expertise, authoritativeness, and trustworthiness.

Introduction: The Imperative of Unambiguous Structure

In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms in a molecule dictates its function. A minor change in substitution or stereochemistry can drastically alter a compound's biological activity, toxicity, or material properties. Therefore, the rigorous and unequivocal determination of a molecule's structure is not merely a characterization step, but a fundamental requirement for advancing scientific discovery.

This guide focuses on **2-Chloro-4-(3-fluoro-4-methylphenyl)benzoic acid**. The elucidation of this structure presents a common yet interesting challenge: assigning the specific substitution patterns on two distinct aromatic rings and confirming the connectivity between them. Our approach is systematic, beginning with the determination of the molecular formula and then progressively building the molecular framework by piecing together evidence from various spectroscopic techniques.

Foundational Analysis: Molecular Formula and Functional Groups

Before delving into complex connectivity, the elemental composition and key functional groups must be established. High-resolution mass spectrometry provides the molecular formula, while infrared spectroscopy offers a rapid screen for characteristic chemical bonds.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The choice of a "soft" ionization technique like Electrospray Ionization (ESI) is crucial for preserving the molecular ion, which is essential for accurate mass determination and formula calculation.^[1] Electron Ionization (EI) can be too harsh, often leading to excessive fragmentation and the absence of a clear molecular ion peak.^[1]

Experimental Protocol: LC-ESI-QTOF HRMS

- **Sample Preparation:** A 1 mg/mL solution of the analyte is prepared in a 50:50 acetonitrile/water mixture with 0.1% formic acid.

- **Instrumentation:** The sample is introduced into a Quadrupole Time-of-Flight (QTOF) mass spectrometer via an LC system.
- **Ionization Mode:** Positive ion mode ESI is selected to generate the protonated molecule, $[M+H]^+$.
- **Mass Analysis:** The instrument is calibrated, and data is acquired over a mass range of 50-500 m/z.

Data Interpretation and Summary

The HRMS data reveals a prominent ion at m/z 265.0375. The isotopic pattern, specifically the M+2 peak at approximately one-third the intensity of the M peak, is a hallmark of a molecule containing a single chlorine atom.

Ion	Calculated Exact Mass (C ₁₄ H ₁₀ ClF O ₂)	Observed m/z
$[M+H]^+$	265.0381	265.0375

This data strongly supports the molecular formula C₁₄H₁₀ClFO₂.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is an invaluable first pass to identify key functional groups. For a carboxylic acid, we expect to see a very broad O-H stretch due to hydrogen bonding and a sharp C=O stretch.^{[2][3]} The position of the C=O stretch can also hint at conjugation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Sample Preparation:** A small amount of the solid sample is placed directly on the ATR crystal.
- **Data Acquisition:** The spectrum is recorded from 4000 to 400 cm⁻¹.
- **Background Correction:** A background spectrum of the clean, empty ATR crystal is acquired and subtracted from the sample spectrum.

Data Interpretation and Summary

The FTIR spectrum provides clear evidence for the proposed functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2500-3300	Broad	O-H stretch of a carboxylic acid dimer
~1700	Strong, Sharp	C=O stretch of a conjugated carboxylic acid
~1600, ~1480	Medium	C=C stretching in aromatic rings
~1250	Strong	C-O stretch
~1100	Medium	C-F stretch
~750-850	Medium	C-Cl stretch

Building the Carbon-Hydrogen Framework: 1D and 2D NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.^[4] By combining 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, we can piece together the entire molecular puzzle.^{[5][6][7]}

¹H and ¹³C NMR: The Atom Count and Chemical Environment

Expertise & Experience: The chemical shifts (δ) in ¹H and ¹³C NMR are indicative of the electronic environment of each nucleus. Aromatic protons typically appear between 6.5-8.0 ppm, while carboxylic acid protons are highly deshielded (>10 ppm).^[8] Aromatic carbons resonate between 110-150 ppm.^{[9][10]}

Experimental Protocol: 1D NMR

- Sample Preparation: ~10 mg of the sample is dissolved in 0.7 mL of deuterated chloroform (CDCl₃).

- Instrumentation: Spectra are acquired on a 500 MHz NMR spectrometer.
- ^1H NMR: 16 scans are acquired with a relaxation delay of 1 second.
- ^{13}C NMR: 1024 scans are acquired with proton decoupling.

Predicted ^1H and ^{13}C NMR Data

^1H Signal	δ (ppm)	Multiplicity	Integration	Assignment
H-6	~8.1	d	1H	Proton ortho to COOH and Cl
H-5	~7.6	dd	1H	Proton meta to COOH and Cl
H-3	~7.5	d	1H	Proton ortho to Cl
H-2'	~7.3	d	1H	Proton ortho to F
H-6'	~7.2	dd	1H	Proton ortho to F and CH_3
H-5'	~7.1	t	1H	Proton meta to F and CH_3
$-\text{CH}_3$	~2.3	s	3H	Methyl group protons
$-\text{COOH}$	~11.0	br s	1H	Carboxylic acid proton

¹³ C Signal	δ (ppm)	Assignment
C=O	~170	Carboxylic acid carbonyl
C-4	~145	Aromatic C attached to other ring
C-3'	~162 (d)	Aromatic C attached to F
C-2	~138	Aromatic C attached to Cl
C-1	~132	Aromatic C attached to COOH
C-4'	~135	Aromatic C attached to CH ₃
C-6, C-5, C-3	~130-133	Aromatic CH
C-2', C-6', C-5'	~115-128	Aromatic CH
-CH ₃	~15	Methyl carbon

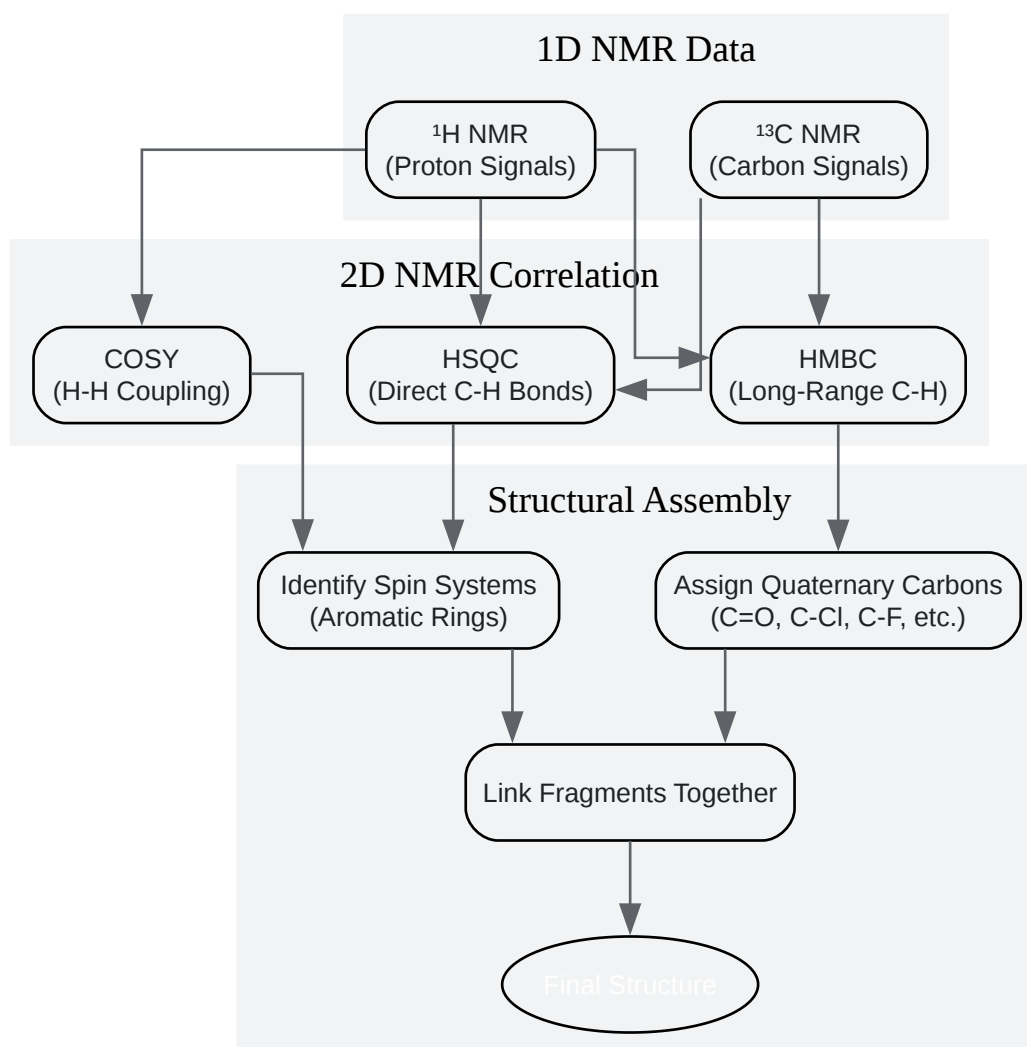
2D NMR: Establishing Connectivity

While 1D NMR provides the pieces, 2D NMR shows how they connect.

- COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[\[11\]](#)
- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[\[12\]](#)
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is critical for identifying quaternary carbons and linking fragments.[\[13\]](#)[\[14\]](#)

Logical Workflow for 2D NMR Interpretation

The following diagram illustrates the logical flow of using 2D NMR data to assemble the molecular structure.

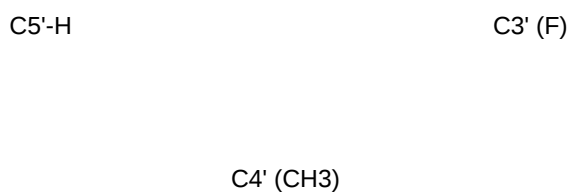
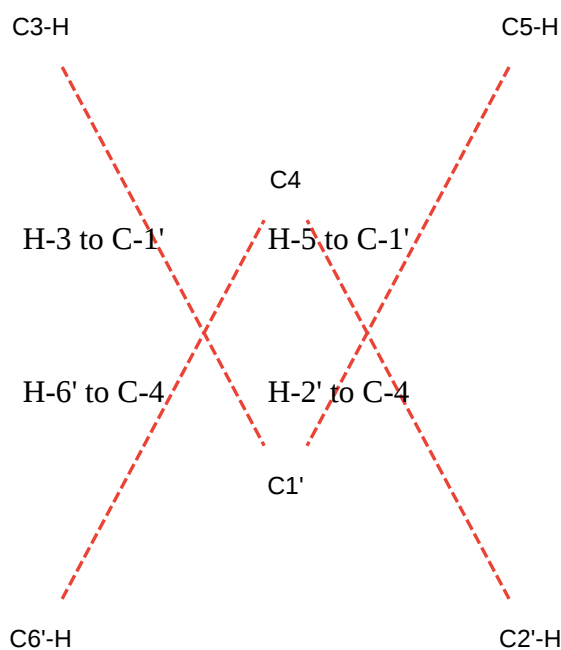
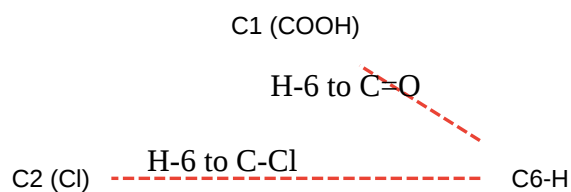


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Caption: Workflow for structural elucidation using 2D NMR.

Key HMBC Correlations for Final Structure Confirmation

The most critical step is linking the two aromatic rings and positioning the substituents correctly. HMBC is the definitive experiment for this.



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Caption: Key HMBC correlations confirming the connectivity of the two aromatic rings.

Interpretation of Key Correlations:

- Ring-to-Ring Linkage: Protons on one ring showing correlations to the quaternary carbon on the other ring (e.g., H-2' and H-6' to C-4) are irrefutable proof of the bi-aryl linkage at that position.
- Substituent Placement: The correlation from H-6 to the carbonyl carbon (C=O) and the carbon bearing the chlorine (C-2) confirms their relative positions. Similarly, correlations from the methyl protons to C-3', C-4', and C-5' would confirm the position of the methyl group on the second ring.

Final Validation and Conclusion

The systematic and orthogonal application of HRMS, FTIR, and a full suite of NMR experiments provides a self-validating and unambiguous pathway to the structure of **2-Chloro-4-(3-fluoro-4-methylphenyl)benzoic acid**.

- HRMS established the molecular formula: $C_{14}H_{10}ClFO_2$.
- FTIR confirmed the presence of a conjugated carboxylic acid and aromatic rings.
- 1H and ^{13}C NMR provided the count and chemical environment of each atom.
- COSY and HSQC established the direct C-H bonds and proton coupling networks within each aromatic ring.
- HMBC provided the final, critical evidence, linking the two aromatic rings and confirming the precise location of all substituents.

This multi-faceted approach ensures the highest degree of confidence in the assigned structure, a prerequisite for any further research, development, or regulatory submission. The causality behind each experimental choice and the logical interpretation of the resulting data underscore a field-proven methodology for modern chemical analysis.

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